

The Discovery and Development of BAY 41-2272: A Technical Whitepaper

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Compound of Interest		
Compound Name:	BAY 41-2272	
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Abstract

BAY 41-2272, a pyrazolopyridine derivative, represents a pioneering advancement in cardiovascular pharmacology as a potent, direct stimulator of soluble guanylyl cyclase (sGC). Its discovery validated a novel therapeutic principle: enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway independently of endogenous NO availability. This mechanism offered a promising alternative to traditional therapies like organic nitrates and phosphodiesterase type 5 (PDE5) inhibitors, particularly in disease states characterized by impaired NO production or bioavailability. This document provides a comprehensive technical overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies related to BAY 41-2272, serving as a guide for researchers and drug development professionals.

Introduction: The Rationale for NO-Independent sGC Stimulation

The NO-sGC-cGMP signaling cascade is a fundamental pathway regulating numerous physiological processes, most notably vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle proliferation.[1][2][3] Endothelial dysfunction, a hallmark of many cardiovascular diseases such as pulmonary hypertension and heart failure, leads to reduced bioavailability of endogenous NO. This impairment renders therapies that depend on NO, such as PDE5 inhibitors, less effective.[2][4]



This therapeutic gap spurred the search for compounds that could directly activate sGC, bypassing the need for NO. The initial lead compound, YC-1, demonstrated the feasibility of this approach but was limited by lower potency and off-target effects.[2][4] A subsequent chemical and pharmacological optimization program led to the discovery of the pyrazolopyridine derivative **BAY 41-2272**, a compound with significantly greater potency and specificity for sGC.[2][4]

Mechanism of Action

BAY 41-2272 is classified as a heme-dependent sGC stimulator.[2] Its mechanism is distinct from endogenous NO and from sGC activators (like BAY 58-2667), which target the oxidized or heme-free enzyme.[5][6]

- Direct, NO-Independent Stimulation: **BAY 41-2272** binds to a regulatory site on the sGC enzyme, distinct from the NO-binding heme moiety, inducing a conformational change that stimulates cGMP synthesis.[7] This action is independent of the presence of NO.
- Synergy with Nitric Oxide: In the presence of NO, BAY 41-2272 acts synergistically, sensitizing the enzyme to even low concentrations of NO and dramatically amplifying cGMP production.[8][9] This dual action can increase sGC activity by up to 400-fold.[8][9]
- Heme-Dependency: The stimulatory effect of BAY 41-2272 is critically dependent on the sGC enzyme containing its reduced (Fe²⁺) prosthetic heme group. Oxidation of the heme group or its removal significantly diminishes the compound's activity.[2]

The downstream effects are mediated by the accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG), leading to vasorelaxation, anti-proliferative effects on vascular smooth muscle cells, and inhibition of platelet aggregation.[2][7]





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Caption: The NO-sGC-cGMP signaling pathway and intervention by BAY 41-2272.

Quantitative Pharmacological Data

The potency and efficacy of **BAY 41-2272** have been characterized across a range of in vitro and in vivo models.

Table 1: In Vitro Potency and Efficacy



Parameter	Condition	Value	Reference(s)
sGC Activation	Basal (NO- independent)	~20- to 30-fold increase	[3][4][10]
Synergistic (with NO)	Up to 400-fold increase	[3][8][9]	
EC ₅₀ (sGC Activation)	In presence of NO donor (100 nM DEA- NO)	0.3 μΜ	[1][11]
In absence of NO donor	3 μΜ	[1][11]	
EC ₅₀ (Cell-based cGMP)	sGC-overexpressing CHO cells	0.09 μΜ	[11]
cGMP reporter cell	0.17 μΜ	[11]	

Table 2: Cellular and Tissue-Based Activity

Assay	Species / Tissue	Value (IC50 / EC50)	Reference(s)
Platelet Aggregation Inhibition	Human (collagen- induced)	36 nM	[7][12]
Vasorelaxation	Rabbit Aorta (phenylephrine- induced)	0.30 μΜ	[7][12]
Human Corpus Cavernosum	489.1 nM	[13]	
Rabbit Corpus Cavernosum	406.3 nM	[13]	
Tracheal Relaxation	Rat Trachea (carbachol- precontracted)	pEC ₅₀ = 6.68 (~0.21 μM)	[14]



Table 3: In Vivo Pharmacodynamic Effects in Animal

Models of Pulmonary Hypertension (PH)

Animal Model	Treatment	Key Finding(s)	Reference(s)
Chronic Hypoxia Neonatal Rats	1 mg/kg/day (i.m.) for 2 weeks	Reduced Right Ventricular Hypertrophy (RVH) and attenuated artery wall thickness.	[15]
Chronic Hypoxia Mice	10 mg/kg/day (gavage) from day 21- 35	Reversed established PH and RVH.	[5]
Monocrotaline (MCT) Rats	10 mg/kg/day (gavage) from day 28- 42	Reversed established PH, RVH, and pulmonary vascular remodeling. Improved survival.	[5]
Congenital Diaphragmatic Hernia (CDH) Rabbit Model	Antenatal administration	Decreased pulmonary arterial remodeling and reduced functional signs of PH.	[16]

Key Experimental Protocols Protocol: Soluble Guanylyl Cyclase (sGC) Activity Assay

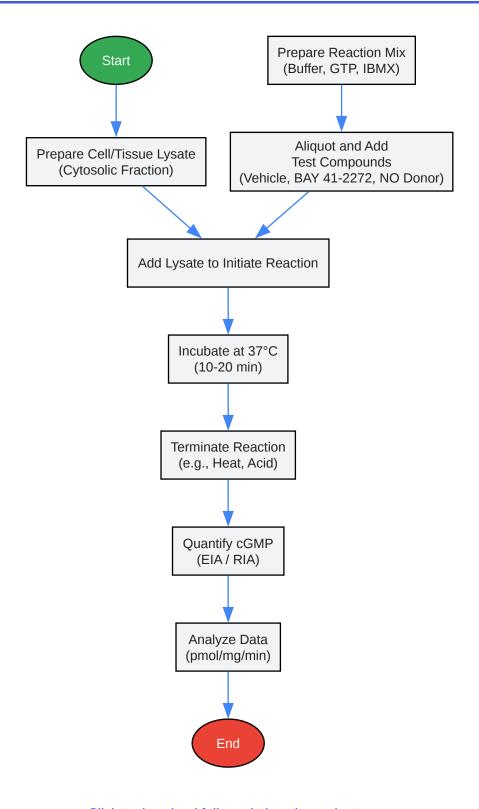
This protocol describes a general method for quantifying sGC activity in purified enzyme preparations or cell/tissue lysates in response to **BAY 41-2272**.

- Preparation of Lysate/Enzyme:
 - Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing protease and phosphatase inhibitors).
 - Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes and insoluble components.



- Collect the supernatant (cytosolic fraction) containing sGC and determine the total protein concentration (e.g., via Bradford or BCA assay).
- Reaction Mixture Setup:
 - Prepare a reaction buffer containing 50 mM TEA-HCI (pH 7.4), 3 mM MgCl₂, 1 mM GTP, a cGMP phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation, and a GTP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).
 - Aliquot the reaction buffer into separate tubes.
- Incubation with Test Compounds:
 - Add **BAY 41-2272** to the desired final concentrations (e.g., 0.1 μ M to 10 μ M).
 - \circ For synergy experiments, add an NO donor (e.g., 100 μ M SNP) to relevant tubes.[9] Include vehicle (e.g., DMSO) controls.
 - Add a standardized amount of protein from the cytosolic fraction to each tube.
- Reaction and Termination:
 - Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes).
 - Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or by heating to 95°C).
- Quantification of cGMP:
 - Centrifuge the terminated reactions to pellet precipitated protein.
 - Measure the cGMP concentration in the supernatant using a commercial cGMP Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[17]
 - Normalize the amount of cGMP produced to the total protein content and the reaction time (e.g., pmol cGMP/mg protein/min).





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Caption: General workflow for an in vitro sGC activity assay.



Protocol: Chronic Hypoxia Model of Pulmonary Hypertension in Rodents

This protocol outlines a common in vivo model used to evaluate the efficacy of **BAY 41-2272** in treating pulmonary hypertension.[5][15]

- Animal Acclimatization:
 - Acclimate adult rats or mice to standard laboratory conditions for at least one week.
- Induction of Hypoxia:
 - Place animals in a specialized hypobaric or normobaric hypoxic chamber.
 - Maintain a fraction of inspired oxygen (FiO₂) of 10-12% for a period of 2 to 5 weeks.
 Control animals are kept in room air (FiO₂ ~21%).
 - Ensure continuous monitoring of oxygen levels and free access to food and water.
- Drug Administration:
 - Prepare a formulation of BAY 41-2272 for the desired route of administration (e.g., suspension in 3% methylcellulose for oral gavage).[5]
 - Administer BAY 41-2272 or vehicle to the animals daily, starting either at the beginning of hypoxic exposure (prevention model) or after PH is fully established (reversal model, e.g., after 2-3 weeks).[5]
- Assessment of Pulmonary Hypertension:
 - At the end of the study period, perform terminal hemodynamic measurements under anesthesia.
 - Right Ventricular Systolic Pressure (RVSP): Insert a pressure transducer-tipped catheter into the right ventricle via the jugular vein to directly measure RVSP, a primary indicator of PH severity.



- Right Ventricular Hypertrophy (RVH): Euthanize the animal, excise the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the sections and calculate the Fulton Index (RV / (LV+S)) as a measure of RVH.
- Vascular Remodeling: Perfuse and fix the lungs. Embed lung tissue in paraffin, section, and perform histological staining (e.g., Hematoxylin & Eosin, Verhoeff-Van Gieson) to assess the medial wall thickness of small pulmonary arteries.

Preclinical and Clinical Development

Preclinical studies consistently demonstrated the therapeutic potential of **BAY 41-2272**. In various animal models of pulmonary hypertension, it not only improved hemodynamics but also reversed the underlying vascular and cardiac remodeling, a significant advantage over simple vasodilators.[4][5][18] Furthermore, its anti-proliferative and anti-aggregatory properties suggested broader applications in cardiovascular medicine.[2]

Despite its success as a proof-of-concept molecule, **BAY 41-2272** itself did not advance to late-stage clinical use, primarily due to factors including low oral bioavailability.[19] However, the knowledge gained from its development was instrumental. The same research program produced Riociguat (BAY 63-2521), a structurally similar sGC stimulator with a more favorable pharmacokinetic profile, which has since been successfully approved for the treatment of pulmonary hypertension.[18][19]

Conclusion

The discovery and development of **BAY 41-2272** marked a pivotal moment in the exploration of the NO-sGC-cGMP signaling pathway. It was the first potent and selective compound to validate the therapeutic strategy of direct, NO-independent sGC stimulation. The extensive preclinical data generated for **BAY 41-2272** provided a robust foundation for understanding this novel mechanism of action and directly enabled the development of next-generation, clinically successful sGC stimulators. It remains a critical reference compound for researchers investigating cGMP signaling in health and disease.

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